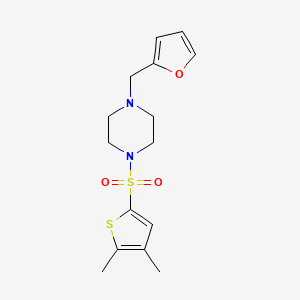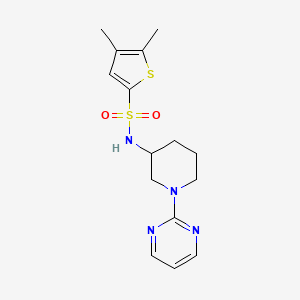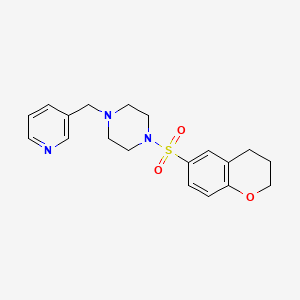![molecular formula C15H20N4O B7058740 N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7058740.png)
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a triazole ring and a trimethylphenyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced to the triazole ring via alkylation using methyl iodide or a similar methylating agent.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the triazole derivative with 2-(2,4,6-trimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Scientific Research Applications
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The trimethylphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylacetamide
- N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4-dimethylphenyl)acetamide
Uniqueness
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer enhanced stability, solubility, and binding properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-11(2)13(12(3)6-10)7-15(20)16-8-14-17-9-19(4)18-14/h5-6,9H,7-8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKCKFPETYQGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)NCC2=NN(C=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfonyl]-1-propan-2-ylimidazole](/img/structure/B7058670.png)
![1-[1-(2-Methylprop-2-enyl)piperidin-4-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7058672.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058684.png)
![[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B7058691.png)
![9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7058693.png)
![5-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-2-sulfonamide](/img/structure/B7058704.png)
![4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7058709.png)
![2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole](/img/structure/B7058714.png)



![N-[[2-(2,2-difluoroethoxy)pyridin-4-yl]methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7058747.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B7058755.png)
![5-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B7058764.png)
